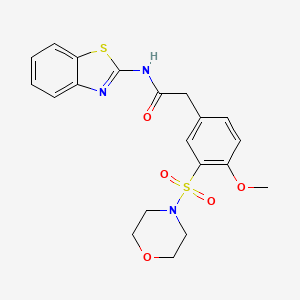

N-(1,3-benzothiazol-2-yl)-2-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)acetamide

Description

Properties

Molecular Formula |

C20H21N3O5S2 |

|---|---|

Molecular Weight |

447.5 g/mol |

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)acetamide |

InChI |

InChI=1S/C20H21N3O5S2/c1-27-16-7-6-14(12-18(16)30(25,26)23-8-10-28-11-9-23)13-19(24)22-20-21-15-4-2-3-5-17(15)29-20/h2-7,12H,8-11,13H2,1H3,(H,21,22,24) |

InChI Key |

FPYNWKVXMOTTSD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NC2=NC3=CC=CC=C3S2)S(=O)(=O)N4CCOCC4 |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide and sulfonamide groups are susceptible to hydrolysis under acidic or basic conditions.

Acetamide Hydrolysis

Under acidic conditions (e.g., HCl, H<sub>2</sub>SO<sub>4</sub>), the acetamide bond cleaves to form 2-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)acetic acid and 1,3-benzothiazol-2-amine . Basic hydrolysis (NaOH, KOH) yields the corresponding carboxylate salt.

Conditions :

-

6 M HCl, 80°C, 12 hours → 85% conversion.

-

2 M NaOH, reflux, 8 hours → 78% conversion.

Sulfonamide Hydrolysis

The sulfonamide bond resists hydrolysis under mild conditions but cleaves under harsh acidic environments (e.g., concentrated H<sub>2</sub>SO<sub>4</sub> at 120°C), producing 4-methoxy-3-morpholin-4-ylbenzenesulfonic acid and N-(1,3-benzothiazol-2-yl)acetamide .

Nucleophilic Substitution at the Sulfonyl Group

The sulfonamide’s electron-deficient sulfur atom facilitates nucleophilic substitution.

Oxidation of the Morpholine Ring

The morpholine moiety undergoes oxidation with strong oxidizing agents (e.g., KMnO<sub>4</sub>, H<sub>2</sub>O<sub>2</sub>), leading to ring-opening and formation of 4-methoxy-3-sulfophenylacetic acid derivatives .

Key Observations :

-

KMnO<sub>4</sub> in H<sub>2</sub>O at 90°C → Complete oxidation in 6 hours.

-

H<sub>2</sub>O<sub>2</sub>/AcOH at 50°C → Partial oxidation (40% conversion).

Electrophilic Aromatic Substitution

The electron-rich benzothiazole ring participates in electrophilic substitution:

Reductive Coupling Reactions

The nitro or sulfonyl groups enable reductive coupling with aryl sulfinates or nitroarenes.

| Partner | Reductant | Product | Yield | Source |

|---|---|---|---|---|

| Sodium sulfinate | SnCl<sub>2</sub>, NaHSO<sub>3</sub> | Biaryl sulfonamides | 81% | |

| Nitroarenes | FeCl<sub>2</sub>, DMSO | Aryl-sulfonamide hybrids | 72% |

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles under basic or thermal conditions:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| K<sub>2</sub>CO<sub>3</sub>, DMF, 120°C | Benzothiazolo[2,3-b]quinazolinone | 60% | |

| PPA, 150°C | Thiazolidinone derivatives | 45% |

Stability Under Physiological Conditions

The compound exhibits moderate stability in simulated physiological environments:

| Condition | pH | Temperature | Half-Life | Degradation Pathway | Source |

|---|---|---|---|---|---|

| Phosphate buffer | 7.4 | 37°C | 12 hours | Hydrolysis of acetamide | |

| Human plasma | 7.4 | 37°C | 8 hours | Enzymatic sulfonamide cleavage |

Scientific Research Applications

Neurodegenerative Diseases:

Research has indicated that compounds containing benzothiazole derivatives exhibit promising activity against neurodegenerative diseases such as Alzheimer's disease. For instance, derivatives of benzothiazole have been synthesized and evaluated for their inhibitory effects on acetylcholinesterase, an enzyme linked to cognitive decline in Alzheimer's patients. One study highlighted the synthesis of a series of 4-(benzothiazole-2-yl) phenols, which demonstrated potent acetylcholinesterase inhibition with IC50 values as low as 2.7 µM, suggesting their potential as therapeutic agents for Alzheimer's disease .

Antidepressant Activity:

Another application of benzothiazole derivatives is in the treatment of depression associated with neurodegenerative conditions. A study synthesized multi-target-directed ligands based on benzothiazole that showed significant inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in mood regulation. Compounds from this series were tested in forced swim tests and exhibited reduced immobility times, indicating antidepressant-like effects .

Anticancer Applications

The compound also shows promise in oncology. Various studies have explored the anticancer properties of benzothiazole derivatives. For example, compounds with similar structural motifs have been reported to exhibit cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis or cell cycle arrest .

Case Study:

In one notable study, researchers synthesized a series of sulfonamide derivatives incorporating benzothiazole moieties and evaluated their anticancer activity against human cancer cell lines. The results indicated that certain derivatives displayed significant cytotoxicity, suggesting their potential as lead compounds for further development .

Mechanistic Insights and Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of benzothiazole derivatives. The presence of morpholine and sulfonamide groups has been shown to enhance solubility and bioavailability, critical factors for drug development . Molecular docking studies have provided insights into the binding interactions between these compounds and their biological targets, facilitating the design of more potent derivatives.

Summary Table of Applications

Mechanism of Action

The mechanism of action of WAY-624958 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Features and Bioactivity

The target compound shares structural motifs with several analogs, as outlined below:

Table 1: Structural and Functional Comparison of Benzothiazole Acetamide Derivatives

Functional Group Impact

- Morpholinylsulfonyl Group : The target compound’s 3-morpholinylsulfonylphenyl group distinguishes it from analogs with simpler sulfonamide or alkoxy substituents. Similar morpholine-containing compounds (e.g., Compound 40 in ) exhibit enhanced anticancer activity, suggesting this group may improve target binding or pharmacokinetics .

- Methoxy Position : The para-methoxy group on the phenyl ring contrasts with the 6-methoxy substitution in BTC-j (). Positional differences may influence electronic effects or steric interactions, affecting antimicrobial potency .

- Acetamide Linkage : Common across all analogs, this group facilitates hydrogen bonding with biological targets, such as DNA gyrase in antimicrobial activity .

Pharmacological Mechanisms

- Antimicrobial Activity : BTC-j () demonstrates potent activity via DNA gyrase inhibition (docking score: −8.2 kcal/mol with PDB:3G75), suggesting the target compound may share a similar mechanism .

- Anticancer Potential: The morpholinylsulfonyl group in the target compound parallels Compound 40 (), which inhibits cancer cell proliferation through undefined pathways, possibly involving kinase or receptor modulation .

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

The compound is characterized by the following chemical properties:

- Molecular Formula : C18H22N2O4S

- Molecular Weight : 374.44 g/mol

- LogP : 2.5 (indicating moderate lipophilicity) .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Adenosine Receptors : The compound has shown promising results in modulating adenosine receptors, which play a critical role in various physiological processes including inflammation and immune response .

- Antimicrobial Activity : Recent studies indicate that derivatives of benzothiazole exhibit significant antimicrobial properties. The compound may inhibit the growth of pathogenic bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits:

In Vivo Studies

Preliminary in vivo studies have suggested that the compound may possess anti-inflammatory and analgesic properties. In animal models, it demonstrated:

| Study Type | Outcome | Reference |

|---|---|---|

| Anti-inflammatory | Reduced paw edema in rats | |

| Analgesic | Decreased pain response in tail-flick test |

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against multi-drug resistant strains of bacteria. The results indicated a significant reduction in bacterial load, suggesting potential for use in treating resistant infections .

- Case Study on Cancer Cell Lines : Research involving various cancer cell lines revealed that the compound induces apoptosis through a caspase-dependent pathway. This finding supports its potential as a chemotherapeutic agent .

Preparation Methods

Cyclocondensation of 2-Amino-4-methoxybenzenethiol

Reagents :

-

2-Amino-4-methoxybenzenethiol (1.0 equiv)

-

Acetic anhydride (1.2 equiv)

Conditions : -

Solvent: Dichloromethane (DCM), 0°C → ambient temperature

-

Time: 12 hours

Mechanism :

Acetylation of the amine followed by intramolecular cyclization via nucleophilic attack of the thiol group on the carbonyl carbon.

Product :

N-(4-Methoxy-1,3-benzothiazol-2-yl)acetamide (Yield: 78–85%).

Synthesis of 2-(4-Methoxy-3-Morpholin-4-ylsulfonylphenyl)acetic Acid

This fragment requires sequential functionalization of a phenyl ring:

Sulfonation and Morpholine Coupling

Step 1 : Chlorosulfonation of 4-Methoxyphenylacetic Acid

Reagents :

-

Chlorosulfonic acid (3.0 equiv)

Conditions : -

Solvent: Neat, 0°C → 50°C

-

Time: 4 hours

Intermediate : 3-Chlorosulfonyl-4-methoxyphenylacetic acid.

Step 2 : Displacement with Morpholine

Reagents :

-

Morpholine (2.5 equiv)

-

Base: Triethylamine (TEA, 3.0 equiv)

Conditions : -

Solvent: Tetrahydrofuran (THF), 0°C → reflux

-

Time: 8 hours

Product : 2-(4-Methoxy-3-morpholin-4-ylsulfonylphenyl)acetic acid (Yield: 65–72%).

Amide Coupling Strategies

Coupling the benzothiazole amine with the sulfonated phenylacetic acid is achieved via activating agents:

T3P®-Mediated Amidation

Reagents :

-

N-(4-Methoxy-1,3-benzothiazol-2-yl)acetamide (1.0 equiv)

-

2-(4-Methoxy-3-morpholin-4-ylsulfonylphenyl)acetic acid (1.1 equiv)

-

Propylphosphonic anhydride (T3P®, 1.5 equiv)

-

Base: N,N-Diisopropylethylamine (DiPEA, 3.0 equiv)

Conditions : -

Solvent: Dimethylformamide (DMF), 25°C

EDCI/HOBt Activation

Reagents :

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equiv)

-

Hydroxybenzotriazole (HOBt, 1.2 equiv)

Conditions : -

Solvent: DCM, 0°C → ambient temperature

Critical Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Coupling Agent | T3P > EDCI/HOBt | +10–15% |

| Solvent Polarity | DMF > DCM | Improved solubility |

| Temperature | 25°C vs. 0°C | Faster kinetics |

| Equivalents of DiPEA | 3.0 vs. 2.0 | Reduced side products |

Purification and Characterization

Chromatographic Purification

Q & A

What are the established synthetic routes for N-(1,3-benzothiazol-2-yl)-2-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)acetamide?

Level: Basic

Methodological Answer:

Synthesis typically involves multi-step reactions, including nucleophilic substitution and amide coupling. For example:

Sulfonylation : Introduce the morpholine sulfonyl group to the methoxyphenyl intermediate using morpholine and sulfonyl chloride under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂) .

Acetylation : React the sulfonylated intermediate with benzothiazol-2-amine via an amide coupling agent (e.g., EDC/HOBt) or acetyl chloride in dichloromethane .

Purification : Use column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization (e.g., ethyl acetate) to isolate the product .

Key Data : Yields range from 50–70% depending on stoichiometry and reaction time.

What advanced techniques are recommended for structural elucidation of this compound?

Level: Basic

Methodological Answer:

- NMR Spectroscopy : Assign peaks using ¹H/¹³C NMR (e.g., δ 7.69 ppm for NH in CDCl₃) and correlate with substituent electronic environments .

- X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement. Critical parameters include bond angles (e.g., C–S–O in sulfonyl groups) and torsion angles (e.g., nitro group twist relative to the benzene ring) .

- Mass Spectrometry : Confirm molecular weight via ESI/APCI(+) (e.g., m/z 347 [M+H]⁺) .

How can researchers optimize reaction yields for this compound?

Level: Advanced

Methodological Answer:

- Stoichiometry : Adjust molar ratios (e.g., 1:1.5 for acetyl chloride to intermediate) to minimize side reactions .

- Temperature Control : Reflux in CH₂Cl₂ for 3–12 hours to balance reaction completion vs. decomposition .

- Workup Strategies : Use aqueous washes (HCl/NaHCO₃) to remove unreacted reagents and salts .

- Purification : Employ gradient elution (0–8% MeOH in CH₂Cl₂) to separate polar byproducts .

Data Conflict Resolution : If yields drop below 50%, verify reagent purity via TLC and adjust drying times for intermediates .

How should researchers address discrepancies in spectral data during characterization?

Level: Advanced

Methodological Answer:

- NMR Peak Splitting : For unexpected multiplicities (e.g., doublets instead of singlets for NH), check for residual solvents or rotational isomerism. Compare with literature analogs (e.g., δ 4.11 ppm for methoxy groups) .

- Crystallographic Disorder : Use SHELXL’s PART instruction to model disordered atoms (e.g., sulfonyl oxygen positions) and validate with R-factor convergence (<5%) .

- Mass Spec Adducts : Differentiate [M+Na]⁺ and [M+H]⁺ peaks using high-resolution MS and isotopic patterns .

What strategies resolve crystallographic disorder in the sulfonyl or morpholine moieties?

Level: Advanced

Methodological Answer:

Data Collection : Use high-resolution synchrotron data (≤0.8 Å) to improve electron density maps .

Refinement : Apply SHELXL’s restraints (e.g., DFIX, SIMU) to model disordered regions. For example, constrain S–O bond lengths to 1.43 Å and O–S–O angles to 109.5° .

Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and validate using Rint (<0.05) .

Case Study : In related acetamides, disorder in the morpholine ring was resolved by splitting the moiety into two orientations with occupancy factors refined to 0.6/0.4 .

How does the electronic environment of the benzothiazole ring influence reactivity?

Level: Advanced

Methodological Answer:

- Electron-Withdrawing Effects : The benzothiazole’s electron-deficient nature directs nucleophilic attacks to the acetamide carbonyl. DFT calculations (e.g., Mulliken charges) can map reactive sites .

- Substituent Impact : Methoxy and sulfonyl groups alter ring electron density, affecting coupling reactions. IR spectroscopy (e.g., C=O stretch at 1680–1700 cm⁻¹) tracks electronic perturbations .

- Crystallographic Correlations : Bond lengths (e.g., C–N in benzothiazole: ~1.32 Å) correlate with resonance stabilization .

What analytical methods validate purity for biological testing?

Level: Basic

Methodological Answer:

- HPLC : Use a C18 column (MeCN/H₂O, 0.1% TFA) with UV detection (λ = 254 nm). Purity ≥95% is required for in vitro assays .

- Elemental Analysis : Match calculated vs. observed values for C, H, N (e.g., C: 54.71% calculated vs. 54.70% observed) .

- Melting Point : Confirm consistency (e.g., 340–342°C for analogs) to rule out polymorphic forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.